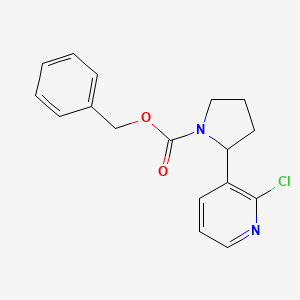

Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate

Beschreibung

Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyl carboxylate group at the 1-position and a 2-chloropyridin-3-yl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₇H₁₇ClN₂O₂, with a molecular weight of ~316.45 g/mol (calculated from analogs) .

Eigenschaften

Molekularformel |

C17H17ClN2O2 |

|---|---|

Molekulargewicht |

316.8 g/mol |

IUPAC-Name |

benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H17ClN2O2/c18-16-14(8-4-10-19-16)15-9-5-11-20(15)17(21)22-12-13-6-2-1-3-7-13/h1-4,6-8,10,15H,5,9,11-12H2 |

InChI-Schlüssel |

IVGNEWKNEAKTHA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(2-chloropyridin-3-yl)pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Benzyl-2-(2-Chlorpyridin-3-yl)pyrrolidin-1-carboxylat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten und Interaktionen mit verschiedenen Biomolekülen.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Benzyl-2-(2-Chlorpyridin-3-yl)pyrrolidin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung an bestimmte Enzyme und Rezeptoren bindet und deren Aktivität moduliert, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und beteiligten Signalwege werden noch untersucht, aber vorläufige Studien deuten auf sein Potenzial in der Modulation von Entzündungs- und Krebssignalwegen hin.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate has been investigated for its potential biological activities, including enzyme inhibition and receptor interactions. The compound's structure allows it to engage with specific molecular targets, which can modulate biological pathways relevant to therapeutic effects.

Enzyme Inhibition Studies

Research has shown that compounds similar to this compound exhibit significant inhibition of various enzymes, making them suitable candidates for drug development. For instance, studies on related pyrrolidine derivatives have highlighted their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Such inhibition is crucial in cancer therapy, as it can enhance the efficacy of other anticancer agents by preventing cancer cells from repairing DNA damage .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups facilitate various chemical transformations, allowing chemists to create diverse derivatives with tailored properties.

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with benzyl and chloropyridine moieties. The modular nature of its synthesis enables the introduction of different substituents, leading to a library of compounds that can be screened for biological activity .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound derivatives in various contexts:

Wirkmechanismus

The mechanism of action of Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Structural and Functional Differences

Ring Size Variations :

- Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases molecular weight by ~14.36 g/mol and alters steric and electronic properties. Piperidine analogs may exhibit different conformational flexibility and solubility .

Pyridine Substituent Modifications: The 2-chloropyridin-3-yl group in the target compound contrasts with 6-amino-2-methylpyridin-3-yl (). The latter’s amino and methyl groups enhance hydrogen-bonding capacity but reduce halogen-mediated interactions.

Bromo and chloro substituents in these compounds suggest utility in cross-coupling reactions .

Phenyl vs. Pyridine Substituents :

- Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate () replaces pyridine with a formylphenyl group, enabling aldehyde-specific reactions (e.g., Schiff base formation) .

Biologische Aktivität

Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and a chloropyridine moiety. The molecular formula is with a molecular weight of approximately 281.75 g/mol. This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The presence of the chloropyridine moiety is believed to enhance the compound's binding affinity through hydrogen bonding and π-π interactions, which are critical for effective receptor engagement .

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

2. Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structure-activity relationship indicates that modifications to the chloropyridine moiety can significantly impact anticancer activity.

3. Antimicrobial Properties

Some studies have reported antimicrobial activity associated with similar pyrrolidine derivatives, suggesting that this compound may also exhibit such properties. The exact mechanism remains under investigation but is thought to involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.